Desmin-370

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DESMIN-370 is a low molecular weight dermatan sulphate. It is known for its role in blood coagulation and fibrinolysis, making it a potential candidate for antithrombotic therapy . This compound has been studied for its effects on heparin cofactor II and Factor Xa, which are crucial in the coagulation pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DESMIN-370 involves the extraction and purification of dermatan sulphate from natural sources. The process includes enzymatic digestion, filtration, and precipitation to obtain the low molecular weight fraction . The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic digestion and large-scale filtration systems. The final product is purified using chromatography techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: DESMIN-370 undergoes various chemical reactions, including oxidation and reduction. It is particularly sensitive to oxidative stress, which can lead to covalent modifications of its single cysteine residue .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide (H₂O₂) and 15-deoxy-prostaglandin J₂. These reagents induce oxidative stress, leading to the reorganization of this compound .

Major Products Formed: The major products formed from these reactions are covalently modified forms of this compound. These modifications can affect its structural and functional properties, leading to changes in its behavior under physiological conditions .

Scientific Research Applications

DESMIN-370 has a wide range of scientific research applications. It is used in studies related to blood coagulation and fibrinolysis, where it has shown potential as an antithrombotic agent . In addition, this compound is used in research on oxidative stress and its effects on muscle cells . Its role in modulating heparin cofactor II and Factor Xa makes it a valuable tool in the study of coagulation pathways .

Mechanism of Action

DESMIN-370 exerts its effects by potentiating heparin cofactor II and inhibiting Factor Xa . This dual action helps in preventing the formation of blood clots. The compound’s mechanism involves binding to these molecular targets and modulating their activity, thereby influencing the coagulation cascade .

Comparison with Similar Compounds

DESMIN-370 is compared with other low molecular weight dermatan sulphates and heparin. Unlike heparin, this compound has a unique ability to potentiate heparin cofactor II while also inhibiting Factor Xa . This dual action makes it a promising alternative to heparin in antithrombotic therapy . Similar compounds include other dermatan sulphates and heparin derivatives .

Properties

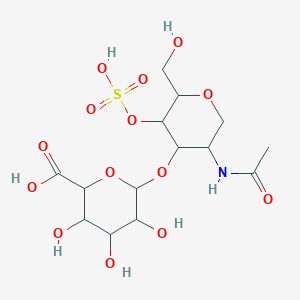

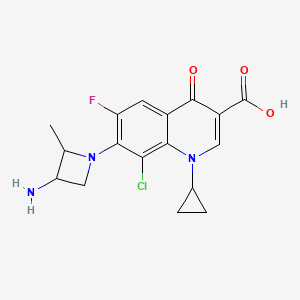

Molecular Formula |

C14H23NO14S |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

6-[5-acetamido-2-(hydroxymethyl)-3-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO14S/c1-4(17)15-5-3-26-6(2-16)11(29-30(23,24)25)10(5)27-14-9(20)7(18)8(19)12(28-14)13(21)22/h5-12,14,16,18-20H,2-3H2,1H3,(H,15,17)(H,21,22)(H,23,24,25) |

InChI Key |

SKSNIIQOYRJJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1COC(C(C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)

![(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B10782075.png)

![Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid;hydride](/img/structure/B10782081.png)

![5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B10782089.png)

![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782096.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782097.png)

![1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline](/img/structure/B10782104.png)

![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)

![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)